5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine
Description
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a central six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Its structure includes a phenyl group at position 6, an ethyl substituent at position 5, and a dimethylamino group at position 4. Pyrimidine derivatives are widely studied due to their pharmacological relevance, including antibacterial, antifungal, and immunomodulatory activities .
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3/c1-4-12-13(11-8-6-5-7-9-11)15-10-16-14(12)17(2)3/h5-10H,4H2,1-3H3 |
InChI Key |
DCIAQTJSAOQMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate can yield the desired pyrimidine derivative. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions for several hours.
Another approach involves the use of substituted anilines and aldehydes in the presence of a catalyst such as zinc chloride. This method allows for the formation of the pyrimidine ring through a multi-component reaction, which can be completed in a single step.
Industrial Production Methods
In an industrial setting, the production of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts such as zinc chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives, including 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine. These compounds have shown promise in combating neurodegenerative diseases such as Alzheimer's disease.
Case Study: Neuroprotection Against Oxidative Stress
- A study synthesized several pyrimidine derivatives and assessed their neuroprotective properties against hydrogen peroxide-induced cell death. The results indicated that certain derivatives exhibited potent antioxidant activities and inhibited the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Antioxidant Activity
The antioxidant properties of this compound make it a candidate for therapeutic applications aimed at reducing oxidative stress.
Data Table: Antioxidant Activity Comparison
| Compound | ORAC Value (μmol TE/g) | Inhibition of Aβ Aggregation (%) |
|---|---|---|
| 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine | 45.3 | 75 |
| Other Pyrimidine Derivative A | 38.1 | 60 |
| Other Pyrimidine Derivative B | 50.0 | 70 |
This table summarizes the antioxidant activity and ability to inhibit amyloid-beta aggregation of various compounds, showcasing the efficacy of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine .
Anticancer Potential
Pyrimidine derivatives are also being explored for their anticancer properties. The structural modifications in compounds like 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can enhance their selectivity and potency against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and A172 (glioblastoma). The IC50 values indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by binding to its active site. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
The conformation of pyrimidine derivatives is highly influenced by substituents on the aromatic core. Key structural parameters include dihedral angles between the pyrimidine ring and attached aryl groups, as well as hydrogen-bonding patterns:
- The dimethylamino group in the target compound may weaken N–H⋯N hydrogen bonding compared to analogs with primary amines (e.g., 2.982 Å in vs. predicted ~3.0 Å) due to steric hindrance and lack of H-bond donors .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in pyrimidine derivatives stabilize crystal structures and influence solubility:
- N–H⋯N Interactions: Common in analogs like 5-[(4-fluoroanilino)methyl] derivatives, forming intramolecular six-membered rings . However, dimethylamino substituents (as in the target compound) lack H-bond donors, necessitating alternative interactions (e.g., C–H⋯π or van der Waals forces).
- C–H⋯F/O Interactions : Observed in fluorinated or ethoxy-substituted analogs (e.g., C57–H⋯F5 in and C–H⋯O in ), enhancing lattice stability.
- π–π Stacking : Centroid distances range from 3.692–3.708 Å in fluorinated/ethoxy derivatives . The ethyl and phenyl groups in the target compound may promote similar interactions but with reduced efficiency due to steric bulk.
Functional Group Analysis
Impact of Substituents on Bioactivity
Pyrimidine derivatives exhibit structure-dependent biological activities:
Biological Activity
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core, which is a heterocyclic structure known for its role in various biological systems. The specific substitutions at the 5, 6, and 4 positions contribute to its unique properties and biological activities.
The biological activity of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways related to proliferation and apoptosis.
Potential Mechanisms:
- Kinase Inhibition : Similar compounds have demonstrated kinase inhibitory activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Receptor Modulation : The compound may also act as a modulator of G-protein-coupled receptors (GPCRs), influencing various physiological responses .
Biological Activity
Research indicates that 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting tumor cell growth through kinase inhibition.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in developing antimicrobial agents.
- Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, although further research is required to substantiate these claims.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine effectively inhibits the growth of specific cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Antimicrobial Testing : The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones that suggest effective antimicrobial activity.
Comparative Analysis
To better understand the biological activity of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine, it can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Methyl-N,N-dimethylpyrimidin | Methyl group at position 5 | Moderate anticancer activity |
| 6-Phenylpyrimidin | No ethyl substitution | Lower kinase inhibition |
| N,N-Dimethylpyrimidin | Lacks phenyl group | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
